N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1014053-05-4
VCID: VC5004799
InChI: InChI=1S/C17H18N6O4S/c1-22-7-11(16(21-22)25-3)15-19-20-17(23(15)2)28-8-14(24)18-10-4-5-12-13(6-10)27-9-26-12/h4-7H,8-9H2,1-3H3,(H,18,24)
SMILES: CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C17H18N6O4S
Molecular Weight: 402.43

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 1014053-05-4

Cat. No.: VC5004799

Molecular Formula: C17H18N6O4S

Molecular Weight: 402.43

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 1014053-05-4

Specification

CAS No. 1014053-05-4
Molecular Formula C17H18N6O4S
Molecular Weight 402.43
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H18N6O4S/c1-22-7-11(16(21-22)25-3)15-19-20-17(23(15)2)28-8-14(24)18-10-4-5-12-13(6-10)27-9-26-12/h4-7H,8-9H2,1-3H3,(H,18,24)
Standard InChI Key XLPQLDXFKYKKOX-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

Molecular Composition

The compound belongs to a class of acetamides featuring multiple heterocyclic systems, including:

  • A benzodioxole moiety.

  • A pyrazole ring substituted with methoxy and methyl groups.

  • A 1,2,4-triazole ring linked via a sulfur atom.

Key Features:

  • Molecular Formula: C17H17N5O3SC_{17}H_{17}N_5O_3S

  • Molecular Weight: Approximately 387.42 g/mol.

Structural Characteristics

The compound's structure integrates aromaticity (benzodioxole), electron-donating groups (methoxy), and sulfur-linkage to triazole. These features enhance its potential reactivity and biological activity.

General Synthetic Approach

The compound can be synthesized using multistep reactions involving:

  • Formation of the benzodioxole scaffold: Typically derived from catechol derivatives through methylenedioxy bridging.

  • Pyrazole functionalization: Achieved via condensation reactions involving hydrazine derivatives and diketones.

  • Triazole introduction: Constructed by cyclization reactions of thiosemicarbazides or related intermediates.

  • Acetamide linkage: Final coupling involves acylation with chloroacetyl derivatives.

Analytical Techniques

The synthesized compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation of aromatic and heterocyclic protons.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

Antifungal Potential

The presence of the triazole moiety suggests antifungal properties due to its known ability to inhibit ergosterol biosynthesis in fungal membranes .

Anticancer Activity

Sulfur-containing heterocycles often exhibit cytotoxicity against cancer cells by inducing apoptosis or interfering with cell cycle progression .

Pharmaceutical Development

The compound's structure suggests potential as:

  • An antifungal agent for resistant strains.

  • A lead molecule for anticancer drug development.

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